5-Amino-4-hydrazinylpyrazol-3-one
Description
Properties
CAS No. |
171294-90-9 |
|---|---|
Molecular Formula |
C3H5N5O |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
5-amino-4-diazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H5N5O/c4-2-1(6-5)3(9)8-7-2/h5H,(H4,4,7,8,9) |
InChI Key |
HEAWZAHGIYKQDO-UHFFFAOYSA-N |
SMILES |
C1(=C(NNC1=O)N)N=N |
Isomeric SMILES |
C1(=C(N=NC1=O)N)NN |
Canonical SMILES |
C1(=C(N=NC1=O)N)NN |
Synonyms |
1H-Pyrazole-4,5-dione,3-amino-,4-hydrazone(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Thiadiazole Derivatives
- Example Compounds: 5-Diacetylamino-1,2,4-thiadiazol-3-one 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one
- Core Structure : 1,2,4-Thiadiazole (vs. pyrazole in the target compound).
- Key Differences: Thiadiazoles contain sulfur and nitrogen in the heterocyclic ring, increasing electron deficiency compared to pyrazoles. Substituents like diacetylamino or tetrahydrofuran-2-yl enhance steric bulk but reduce nucleophilicity.
2.2. Pyrazole Derivatives with Aromatic Substituents
- Example Compound: (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
- Core Structure : Pyrazole (same as target compound).
- Key Differences: Substitution of hydrazinyl with phenylhydrazinylidene introduces aromaticity, enabling π-π stacking interactions.
- Applications : Used in purine analogue synthesis, with implications in antiviral and anticancer research.
2.3. Electron-Withdrawing Group-Substituted Pyrazoles
- Example Compound :
- Core Structure : Pyrazole (same as target compound).
- Key Differences :
- Bromo (-Br) and trifluoromethyl (-CF₃) groups are electron-withdrawing, stabilizing the pyrazole ring but reducing reactivity.
- Phenyl substituent adds steric hindrance, limiting accessibility for further reactions.
- Applications : High stability makes it suitable as a synthetic building block for agrochemicals or pharmaceuticals.
2.4. Triazole Derivatives
- Example Compounds: 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole
- Core Structure : 1,2,4-Triazole (vs. pyrazole in the target compound).
- Key Differences :
- Triazoles contain three nitrogen atoms, enhancing metal-coordination capabilities.
- Hydroxyphenyl groups increase polarity, while triazolyl substituents promote hydrogen bonding.
- Applications : Metal-organic frameworks (MOFs), ligands in catalysis, and energetic materials.
Comparative Analysis Table
Key Research Findings
- Electronic Effects: The hydrazinyl group in this compound enhances nucleophilicity, contrasting with electron-withdrawing groups in bromo/CF₃-substituted pyrazoles .
- Biological Relevance : Phenylhydrazinylidene analogs show promise in medicinal chemistry due to structural mimicry of purines .
- Material Science Applications : Triazole derivatives outperform pyrazoles in metal coordination and thermal stability .
Q & A
Q. What are the established synthetic routes for 5-Amino-4-hydrazinylpyrazol-3-one, and what reaction conditions are critical for yield optimization?
The synthesis often involves hydrazine derivatives reacting with carbonyl-containing precursors. For example, a method analogous to the synthesis of 4-amino-triazolones uses hydrazine and carbonyl sulfide under basic conditions (e.g., potassium hydroxide) to form intermediates, followed by cyclization . Temperature control (60–80°C) and stoichiometric ratios of hydrazine to carbonyl precursors are critical to minimize byproducts like polymeric hydrazones. Microwave-assisted synthesis, as seen in pyrazole-imidazole hybrids, can reduce reaction times and improve yields .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in triazole derivatives . Complementary techniques include:
- NMR : and NMR to verify amine and hydrazinyl proton environments.
- FT-IR : Peaks at 3200–3400 cm (N–H stretching) and 1650–1700 cm (C=O).
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
The hydrazinyl group is sensitive to oxidation, requiring storage under inert atmospheres (N/Ar) at –20°C. Stability studies in buffers (pH 4–9) show decomposition above 40°C, with optimal stability near neutral pH .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example, the pyrazol-3-one ring’s carbonyl oxygen and hydrazinyl nitrogen are nucleophilic hotspots, while the amino group participates in H-bonding. Solvent effects (e.g., polar aprotic vs. protic) can be simulated to optimize reaction pathways .
Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?
Contradictions may arise from assay conditions (e.g., cell lines, exposure time). A robust approach includes:
- Dose-response curves : Test across a wide concentration range (nM to mM).
- Positive controls : Use standard agents (e.g., doxorubicin for cytotoxicity).
- Mechanistic studies : Evaluate apoptosis markers (e.g., caspase-3) or ROS generation to distinguish selective toxicity .
Q. How can structural modifications of this compound enhance its pharmacological profile?
Substituent effects are critical. For example:
- Electron-withdrawing groups (e.g., –NO) on the pyrazole ring can increase electrophilicity and binding to target proteins.
- Hydrophobic moieties (e.g., benzyl) improve membrane permeability. Structure-activity relationship (SAR) studies on analogs, such as triazolopyridines, show enhanced antiviral activity with halogen substitutions .
Q. What methodologies are effective in studying the compound’s metal-chelating properties for catalytic or therapeutic applications?
- UV-Vis titration : Monitor absorbance shifts upon metal addition (e.g., Cu, Fe).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and stoichiometry.
- X-ray crystallography : Resolve metal-ligand coordination geometry, as seen in triazolates .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields across different batches?
Batch variability often stems from impurities in starting materials or moisture. Solutions include:
- Purification : Column chromatography or recrystallization using ethanol/water mixtures.
- Quality control : HPLC with a C18 column (Buffer: 20 mM ammonium acetate, pH 6.5) to verify purity >95% .
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.
- ANOVA with post-hoc tests : Compare means across multiple concentrations.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure and changes in the presence of inhibitors.
- Docking simulations : Use software like AutoDock to predict binding modes.
- Site-directed mutagenesis : Confirm critical residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
